1-Cyclopropyl-4-iodo-1H-imidazole

Catalog No.
S14234946
CAS No.
M.F
C6H7IN2
M. Wt
234.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-4-iodo-1H-imidazole

Product Name

1-Cyclopropyl-4-iodo-1H-imidazole

IUPAC Name

1-cyclopropyl-4-iodoimidazole

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

InChI

InChI=1S/C6H7IN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2

InChI Key

MRABWTSBMXYABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)I

1-Cyclopropyl-4-iodo-1H-imidazole is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropyl group and an iodine atom attached to the imidazole ring. This compound belongs to the imidazole family, known for its significant presence in various biological systems and pharmaceutical applications. The molecular formula for 1-cyclopropyl-4-iodo-1H-imidazole is C6_6H7_7I1_1N2_2, and its molecular weight is approximately 202.04 g/mol. The presence of the iodine atom not only enhances the compound's reactivity but also influences its biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to the reactivity of both the imidazole ring and the iodine substituent. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for the introduction of different functional groups.
  • Cross-Coupling Reactions: The compound can undergo coupling reactions, such as Stille or Suzuki reactions, where the iodine is replaced by an aryl or vinyl group in the presence of suitable catalysts.
  • Reduction Reactions: The iodine can be reduced to yield corresponding amines or other functional groups .

The biological activity of 1-cyclopropyl-4-iodo-1H-imidazole has been explored in various studies, particularly focusing on its potential as a pharmaceutical agent. Compounds containing imidazole rings are often associated with antimicrobial, antifungal, and anticancer activities. The unique structural features of this compound may enhance its interaction with biological targets, making it a candidate for further drug development research. For instance, derivatives of imidazoles have shown promise in inhibiting specific enzymes and receptors involved in disease pathways .

Several methods have been developed for synthesizing 1-cyclopropyl-4-iodo-1H-imidazole:

  • Direct Halogenation: Iodination of 1-cyclopropylimidazole can be achieved using iodine or iodine monochloride under controlled conditions to introduce the iodine substituent at the 4-position.
  • Use of Iodine Sources: The compound can also be synthesized by reacting cyclopropyl derivatives with iodinating agents such as potassium iodide or iodine in the presence of oxidizing agents .
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis from simpler precursors, utilizing techniques like palladium-catalyzed cross-coupling reactions to form the imidazole ring and subsequently introducing the cyclopropyl and iodine groups .

1-Cyclopropyl-4-iodo-1H-imidazole has several notable applications:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Due to its potential biological activity, it is investigated as a lead compound for developing new drugs targeting various diseases.
  • Material Science: The compound may also find applications in creating novel materials with specific electronic or optical properties due to its unique chemical structure .

Research on the interaction of 1-cyclopropyl-4-iodo-1H-imidazole with biological targets is ongoing. Studies have indicated that compounds with similar structures can interact with enzymes and receptors, influencing pathways related to inflammation, cancer progression, and microbial resistance. Understanding these interactions is crucial for developing therapeutic agents that leverage these biological pathways effectively .

Several compounds share structural similarities with 1-cyclopropyl-4-iodo-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-CyclopropylimidazoleContains a cyclopropyl group but lacks halogen substitutionSimpler structure; less reactive
4-IodoimidazoleIodine substitution at the 4-position without cyclopropylMore straightforward synthesis; less steric hindrance
1-MethylimidazoleMethyl group instead of cyclopropylLacks halogen; different reactivity profile
4-(Trifluoromethyl)imidazoleContains a trifluoromethyl group instead of iodineUnique electronic properties due to fluorine atoms

The uniqueness of 1-cyclopropyl-4-iodo-1H-imidazole lies in its combination of both a cyclopropyl group and an iodine atom on the imidazole ring, which may enhance its reactivity and biological activity compared to other similar compounds .

Ultrasound-Assisted Iodination of Imidazole Precursors

Recent advances in ultrasonication have enabled efficient iodination of imidazole derivatives under metal-free conditions. A study by Yang et al. demonstrated that ultrasound irradiation accelerates the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position using tert-butyl hydroperoxide as an oxidant and ethanol as a green solvent. This method achieves high atom economy (up to 92% yield) and reduces reaction times by 40% compared to conventional heating.

For 1-cyclopropyl-4-iodo-1H-imidazole, analogous protocols could involve:

  • Pre-functionalization of the imidazole core with a cyclopropyl group
  • Ultrasound-mediated iodination at the 4-position using I₂/KI systems

Table 1: Comparative Iodination Methods for Imidazoles

MethodCatalystSolventYield (%)Regioselectivity
Conventional heatingNoneEtOH65C3 (imidazo[1,2-α]pyridines)
UltrasoundNoneEtOH92C3
DMSO/I₂I₂DMSO78–85C4/C5

DMSO/I₂-Mediated Tandem Cyclization

The DMSO/I₂ reagent system enables simultaneous cyclization and iodination through radical intermediates. In this approach:

  • A ketone precursor undergoes iodination at α-positions
  • DMSO oxidizes intermediates to diketones
  • Ammonia-mediated cyclization forms the imidazole core

For cyclopropyl-containing derivatives, pre-installation of the cyclopropane moiety via Simmons–Smith reactions could precede iodination. This tandem strategy avoids transition metals while achieving C4-iodo selectivity through steric control.

Halogen Bonding Interactions in Imidazole-Based Drug Design

Halogen bonding represents a critical non-covalent interaction mechanism that significantly influences the biological activity of 1-cyclopropyl-4-iodo-1H-imidazole [9] [10]. The iodine atom in this compound possesses the capability to form directional halogen bonds with electron-rich moieties in biological targets, providing a powerful tool for enhancing drug-target interactions [11] [12]. Halogen bonding occurs due to the anisotropic electron distribution around covalently bound halogen atoms, creating regions of positive electrostatic potential known as sigma-holes [12] [13].

The strength of halogen bonding follows a predictable trend based on the size and polarizability of the halogen atom [10] [14]. Iodine exhibits the strongest halogen bonding capability among the halogens, followed by bromine, chlorine, and fluorine [9] [15]. This hierarchy reflects the increasing magnitude of the sigma-hole electrostatic potential as atomic size increases [12]. The large, polarizable iodine atom in 1-cyclopropyl-4-iodo-1H-imidazole can form particularly strong and directional interactions with nucleophilic sites in target proteins [10].

Table 2: Halogen Bonding Strength Comparison

HalogenHalogen Bond StrengthSigma-hole MagnitudePolarizabilityVan der Waals Radius (Å)
Iodine (I)StrongestHighestHigh2.06
Bromine (Br)StrongHighModerate-High1.85
Chlorine (Cl)ModerateModerateModerate1.75
Fluorine (F)Weakest/NoneMinimalLow1.47

Research has demonstrated that halogen bonding can provide significant contributions to binding affinity in drug-target interactions [9] [10]. Studies of cathepsin inhibitors have shown that introduction of halogen bonding through iodine substitution can increase binding affinity by up to two orders of magnitude compared to non-halogenated analogs [10] [14]. The geometric requirements for optimal halogen bonding include distances between interacting atoms below the sum of van der Waals radii and specific angular constraints that depend on the sigma-hole directionality [14].

The imidazole ring system in 1-cyclopropyl-4-iodo-1H-imidazole provides multiple potential halogen bond acceptor sites [16] [17]. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can serve as Lewis bases for halogen bonding interactions [16]. Additionally, the electron-rich aromatic system of the imidazole ring can participate in halogen-π interactions, further expanding the range of possible binding modes [16].

Halogen bonding interactions have been successfully exploited in the design of various therapeutic agents [18] [11]. The directional nature of halogen bonds makes them particularly valuable for achieving binding selectivity, as they can be designed to complement specific geometric features of target binding sites [11]. Unlike hydrogen bonding, halogen bonding is orthogonal to traditional medicinal chemistry interactions, allowing for the introduction of additional binding elements without disrupting existing favorable contacts [9] [14].

The incorporation of iodine into imidazole-based drug scaffolds has shown promising results in various therapeutic areas [19]. Iodinated diflunisal analogs have demonstrated enhanced stabilization of transthyretin tetramers, with the iodine atom forming specific hydrophobic interactions and halogen bonds with key amino acid residues [19]. These studies highlight the potential for halogen bonding to improve both binding affinity and target selectivity in imidazole-containing pharmaceuticals [19].

Electronic Effects of Iodo-Substituents on Pharmacophore Optimization

The iodine substituent in 1-cyclopropyl-4-iodo-1H-imidazole exerts profound electronic effects that significantly influence the compound's pharmacological properties [20] [21]. As the largest and most polarizable halogen, iodine introduces unique electronic perturbations that can be strategically exploited for pharmacophore optimization [21] [13]. The electronic effects of iodine substitution encompass both inductive and resonance contributions, although the inductive effect predominates due to the high electronegativity of iodine [21].

The inductive effect of iodine results in electron withdrawal through the sigma-bond framework, creating electron deficiency at adjacent carbon centers [21] [22]. This electron-withdrawing effect increases the electrophilicity of neighboring atoms, potentially enhancing their reactivity toward nucleophilic biological targets [22]. In the context of 1-cyclopropyl-4-iodo-1H-imidazole, the iodine substituent at the 4-position of the imidazole ring modulates the electronic properties of the entire aromatic system [21].

Table 3: Electronic Effects of Iodo-Substituents on Pharmacophore Activity

Effect TypeDescriptionImpact on Biological Activity
Inductive EffectElectron-withdrawing through σ-bondsIncreases electrophilicity of adjacent carbons
Resonance EffectWeak π-donation from lone pairsMinimal impact due to poor orbital overlap
ElectronegativityHigh (2.66 on Pauling scale)Enhances halogen bonding capability
Electron Density ImpactDecreases electron density on aromatic ringFacilitates nucleophilic attack
HOMO-LUMO GapReduces energy gap, increases conductivityImproves electronic properties
Bond PolarizationIncreases C-I bond polarizationEnhances intermolecular interactions
Metabolic StabilityEnhances resistance to oxidative metabolismProlongs drug half-life

The presence of iodine significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the compound [20]. Iodine substitution typically reduces the HOMO-LUMO gap, which can result in improved semiconductor behavior and enhanced electronic properties [20]. This electronic modification can influence the compound's ability to participate in charge-transfer interactions with biological targets [20].

Iodine exhibits electron-donating characteristics through its lone pairs, although this resonance effect is generally weaker than the inductive electron-withdrawing effect [21]. The large size of iodine and poor orbital overlap with carbon limits the effectiveness of resonance donation, making the overall electronic effect of iodine substitution predominantly electron-withdrawing [21]. This electronic perturbation can significantly alter the reactivity patterns of the imidazole ring system [21].

The electronic effects of iodine substitution have important implications for metabolic stability [13] [23]. Heavy halogens like iodine can enhance resistance to oxidative metabolism by cytochrome P450 enzymes through electronic deactivation of potential metabolic sites [13]. The electron-withdrawing nature of iodine reduces the electron density at adjacent positions, making them less susceptible to electrophilic attack by metabolic enzymes [23].

Research on iodinated pharmaceutical compounds has demonstrated that the electronic effects of iodine can be fine-tuned through strategic positioning and combination with other substituents [19] [23]. Studies of halogenated serine-targeting covalent warheads have shown that iodine substitution can modulate electron density distribution, leading to enhanced time-dependent inhibition of target enzymes [23] [22]. The electronic effects of iodine appear to increase the electrophilicity of carbonyl carbons, making them more susceptible to nucleophilic attack by serine residues [22].

The polarizability of iodine also contributes to its electronic effects on pharmacophore activity [23] [22]. Highly polarizable atoms like iodine can induce stronger polarization effects when interacting with polar groups in target proteins [22]. These induced polarization effects can promote covalent bond formation between electrophilic warheads and nucleophilic residues, potentially enhancing the compound's biological activity [22].

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

233.96540 g/mol

Monoisotopic Mass

233.96540 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types